Cas no 1443343-40-5 (1-(2-methylpropoxy)-3-methylsulfanylbenzene)

1-(2-methylpropoxy)-3-methylsulfanylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(2-methylpropoxy)-3-methylsulfanylbenzene
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- MDL: MFCD22373596
- インチ: 1S/C11H16OS/c1-9(2)8-12-10-5-4-6-11(7-10)13-3/h4-7,9H,8H2,1-3H3
- InChIKey: UUPFQZSHYHJWJG-UHFFFAOYSA-N
- ほほえんだ: C1(OCC(C)C)=CC=CC(SC)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
1-(2-methylpropoxy)-3-methylsulfanylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB435406-1 g |
3-iso-Butoxyphenyl methyl sulfide; . |
1443343-40-5 | 1g |
€1621.80 | 2023-06-16 | ||
abcr | AB435406-1g |
3-iso-Butoxyphenyl methyl sulfide; . |
1443343-40-5 | 1g |
€1621.80 | 2025-02-20 |
1-(2-methylpropoxy)-3-methylsulfanylbenzene 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1-(2-methylpropoxy)-3-methylsulfanylbenzeneに関する追加情報
1-(2-Methylpropoxy)-3-methylsulfanylbenzene: A Comprehensive Overview
1-(2-Methylpropoxy)-3-methylsulfanylbenzene, also known by its CAS number 1443343-40-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of organosulfur compounds, which are widely studied for their roles in various industrial and pharmaceutical processes. The molecule consists of a benzene ring substituted with a methylsulfanyl group at the 3-position and a 2-methylpropoxy group at the 1-position, making it a derivative of anisole with additional functional groups.
The structure of 1-(2-Methylpropoxy)-3-methylsulfanylbenzene is characterized by the presence of both ether and thioether functionalities. The ether group (-O-) at the 1-position is derived from 2-methylpropanol, while the thioether group (-S-) at the 3-position is derived from methyl sulfide. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a building block for more complex molecules, particularly in the field of medicinal chemistry.
One of the most notable aspects of this compound is its versatility in chemical reactions. The ether group can undergo nucleophilic substitution reactions, while the thioether group can participate in oxidative transformations. These reactivity patterns have been exploited in various synthetic pathways, leading to the development of novel materials and pharmaceutical agents. For instance, researchers have utilized 1-(2-Methylpropoxy)-3-methylsulfanylbenzene as a precursor for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties.
In terms of physical properties, 1-(2-Methylpropoxy)-3-methylsulfanylbenzene is typically a yellowish crystalline solid with a melting point around 60°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-based reactions. The compound is relatively stable under normal conditions but may degrade under harsh oxidative or acidic conditions. These characteristics make it essential to handle and store the compound with care to maintain its integrity.
The synthesis of 1-(2-Methylpropoxy)-3-methylsulfanylbenzene involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the benzene ring with high precision. These methods not only enhance the scalability of the synthesis but also pave the way for large-scale production.
The applications of 1-(2-Methylpropoxy)-3-methylsulfanylbenzene span across multiple industries. In materials science, it has been used as a precursor for synthesizing advanced polymers with tailored properties such as improved thermal stability and mechanical strength. In pharmaceutical research, its role as an intermediate in drug discovery has led to promising leads for treating chronic inflammatory diseases. Additionally, its ability to act as an effective chelating agent has found applications in environmental chemistry for removing heavy metal ions from contaminated water sources.
Recent studies have also explored the biological activity of 1-(2-Methylpropoxy)-3-methylsulfanylbenzene. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Furthermore, its antioxidant properties suggest that it could be used as a natural preservative in food and cosmetic products, extending shelf life without compromising safety.
In conclusion, 1-(2-Methylpropoxy)-3-methylsulfanylbenzene, CAS number 1443343-40-5, is a versatile compound with significant potential across various fields. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important tool in modern chemistry. As research continues to uncover new uses for this compound, its role in driving innovation across industries is expected to grow further.
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